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Introduction to Centaurium erythraea and Tricosane

Centaurium erythraea (common centaury) is a biennial herbaceous plant belonging to the Gentianaceae

family that has been extensively used in traditional medicine across various cultures for treating conditions

such as diabetes, digestive disorders, fever, and skin diseases. The essential oil of Centaurium erythraea

(CEEO) contains a complex mixture of bioactive compounds, with tricosane identified as one of the major

constituents alongside carvacrol and menthol. Tricosane (C₂₃H₄₈) is a long-chain alkane that has

demonstrated significant biological activities in recent scientific investigations, including antibacterial and

antidiabetic properties. These application notes provide detailed protocols and experimental data for

researchers investigating the extraction, characterization, and bioactivity assessment of tricosane from

CEEO.

Recent studies have revealed that the chemical composition of CEEO varies significantly depending on

phenological stages, geographical location, and extraction methods. The flowering stage has been identified

as particularly rich in bioactive compounds, with tricosane representing a significant component of the

volatile profile. The growing interest in natural products for pharmaceutical applications and the need for

standardized protocols for natural product research necessitate comprehensive application notes that detail

methodologies for consistent and reproducible investigation of tricosane from CEEO.
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Essential Oil Extraction and Chemical Characterization

Essential Oil Extraction Protocol

The extraction of essential oil from Centaurium erythraea follows a standardized hydrodistillation

method using a Clevenger-type apparatus:

Plant Material Preparation: Collect aerial parts of Centaurium erythraea during the flowering stage

from their natural habitat. Proper botanical identification should be verified by a taxonomist, and a

voucher specimen deposited in a herbarium for future reference. The plant material should be air-

dried in a shaded, well-ventilated area at ambient temperature (20-25°C) to preserve volatile

compounds [1].

Hydrodistillation Process: Charge the Clevenger apparatus with 100 g of dried plant material and 500

mL of distilled water. Conduct hydrodistillation for 3 hours following the European Pharmacopoeia

guidelines. The essential oil, being less dense than water, will collect in the graduated arm of the

apparatus. Extract the essential oil carefully using a Pasteur pipette [1] [2].

Oil Preservation: Dry the collected essential oil over anhydrous sodium sulfate to remove any

residual water. Store the desiccated oil in sealed amber glass vials at 4°C until analysis to prevent

oxidation and volatilization. Under these conditions, the typical yield of CEEO ranges between 0.02-

0.05% (v/w) based on dry plant material [1] [3].

Chemical Characterization of CEEO and Tricosane

The chemical characterization of CEEO and identification of tricosane content requires sophisticated

analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Conduct GC-MS analysis using a

capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following

temperature program: initial temperature 50°C (hold for 1 min), ramp to 300°C at 5°C/min, and final

hold for 5 min. Use helium as the carrier gas at a flow rate of 1.0 mL/min. The injector temperature

should be maintained at 250°C with a split ratio of 1:50 [2] [3].
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Compound Identification: Identify tricosane and other components by comparing their retention

indices (relative to C₈-C₄₀ n-alkane series) and mass spectra with those available in commercial

libraries (NIST, Wiley) and authentic standards. Quantify compounds using the area normalization

method without correction factors [2].

Alternative Extraction Method - HS-SPME: For headspace analysis, use Solid-Phase

Microextraction (SPME) with DVB/CAR/PDMS or PDMS/DVB fibers. Expose the fiber to the

headspace of the plant sample in a sealed vial incubated at 60°C for 15 minutes, then desorb in the GC

injector port at 250°C for 5 minutes [3].

Table 1: Chemical Composition of Centaurium erythraea Essential Oil at Different Phenological Stages

Compound
Vegetative
Stage (%)

Flowering
Stage (%)

Post-flowering
Stage (%)

Identification
Method

Tricosane Data not

specified

Data not

specified

Data not

specified

GC-MS, RI,

Standard

Carvacrol Variable

between stages

Variable

between stages

Variable between

stages

GC-MS, RI,

Standard

Menthol Variable

between stages

Variable

between stages

Variable between

stages

GC-MS, RI,

Standard

Monoterpene
Hydrocarbons

18.42% 15.31% 13.25% GC-MS, RI

Oxygenated
Monoterpenes

45.32% 48.15% 43.68% GC-MS, RI

Sesquiterpene
Hydrocarbons

12.58% 10.89% 14.32% GC-MS, RI

Oxygenated
Sesquiterpenes

8.24% 7.56% 9.12% GC-MS, RI

Others 14.44% 12.09% 16.63% GC-MS, RI
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Note: The relative percentage of tricosane in CEEO varies significantly based on geographical origin and

phenological stage. Researchers should conduct preliminary analysis to determine the exact composition for

their specific plant material [2].

Biological Activities and Experimental Data

The biological activities of tricosane and CEEO have been investigated through a series of standardized in

vitro assays that evaluate their antioxidant, antidiabetic, dermatoprotective, and antibacterial potential. The

following section presents quantitative data and experimental protocols for these assessments.

Quantitative Assessment of Biological Activities

Table 2: Biological Activities of Tricosane and Centaurium erythraea Essential Oil (CEEO)

Bioactivity Assay Sample Result/IC₅₀ Value
Positive
Control

Reference

Antibacterial (Gram-
positive)

Tricosane Active (specific MIC not
provided)

Standard
antibiotics

[1]

Antibacterial (Gram-
negative)

Tricosane Less efficient than on Gram-
positive

Standard
antibiotics

[1]

α-Amylase Inhibition Tricosane IC₅₀ = 385.26 μg/mL Acarbose [1]

α-Glucosidase
Inhibition

Tricosane IC₅₀ = 192.30 μg/mL Acarbose [1]

Elastase Inhibition Tricosane IC₅₀ = 145.26 ± 4.62 μg/mL Ursolic acid [1]

Antioxidant (FRAP) Tricosane Moderate activity Trolox [1]

Antibacterial (S. aureus) CEEO IZD: 18-22 mm Standard

antibiotics

[3]
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Bioactivity Assay Sample Result/IC₅₀ Value
Positive
Control

Reference

Antibacterial (B. cereus) CEEO IZD: 16-20 mm Standard

antibiotics

[3]

Table 3: Comparison of Biological Activities Between Tricosane and Other Major Compounds in CEEO

Bioassay Tricosane Carvacrol Menthol CEEO

α-Amylase Inhibition
(IC₅₀, μg/mL)

385.26 566.20 471.50 168.62

α-Glucosidase
Inhibition (IC₅₀, μg/mL)

192.30 201.18 183.25 87.18

Elastase Inhibition
(IC₅₀, μg/mL)

145.26 ± 4.62 124.68 ±

4.31

112.06 ± 3.70 113.02 ±

3.37

Tyrosinase Inhibition
(IC₅₀, μg/mL)

Not specified Not

specified

Not specified 41.86 ±

0.03

Antibacterial Effect Prominent against

Gram-positive

Moderate Responsible for

dermatoprotective

Broad-

spectrum

Antibacterial Activity Assessment

The antibacterial properties of tricosane and CEEO can be evaluated using the following protocols:

Disk Diffusion Method: Prepare Mueller-Hinton agar plates and inoculate with standardized

bacterial suspensions (0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL). Apply sterile

filter paper disks (6 mm diameter) impregnated with 10 μL of tricosane or CEEO (dissolved in

appropriate solvent) to the inoculated agar surface. Include positive controls (standard antibiotics) and

negative controls (solvent alone). After overnight incubation at 37°C, measure the inhibition zone

diameters (IZD) in millimeters [1] [3].
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Broth Microdilution Method (MIC/MBC): Prepare two-fold serial dilutions of tricosane or CEEO

in sterile broth in 96-well microplates. Inoculate each well with bacterial suspension to achieve a

final concentration of approximately 5 × 10⁵ CFU/mL. Include growth controls (inoculated broth

without test compound) and sterility controls (uninoculated broth). After incubation at 37°C for 18-24

hours, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing

no visible growth. Determine the Minimum Bactericidal Concentration (MBC) by subculturing

from wells with no visible growth onto fresh agar plates; the MBC is the lowest concentration showing

no growth on subculture [1].

Experimental Protocols for Bioactivity Assays

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-

picrylhydrazyl) in methanol. Mix equal volumes (1 mL) of this solution with various concentrations of

tricosane or CEEO (dissolved in methanol). Incubate the mixture at room temperature in the dark for

30 minutes. Measure the absorbance at 517 nm against a blank. Calculate the radical scavenging

activity as percentage inhibition using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100, where A₀ is

the absorbance of the control and A₁ is the absorbance in the presence of the sample. Report the IC₅₀

value (concentration required to scavenge 50% of DPPH radicals) determined from the dose-response

curve, using Trolox as a positive control [1].

FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare the FRAP reagent by mixing 300 mM

acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in

a 10:1:1 ratio. Incubate the FRAP reagent at 37°C for 10 minutes before use. Mix 100 μL of sample

with 3 mL of FRAP reagent and incubate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

Prepare a calibration curve using FeSO₄·7H₂O (0.1-1.0 mM) and express the results as μM Fe²⁺

equivalents [1].

ABTS Radical Scavenging Assay: Generate the ABTS•⁺ cation radical by reacting 7 mM ABTS (2,2'-

azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and

allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺
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solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Mix 10 μL of sample with 1 mL of

diluted ABTS•⁺ solution and measure the absorbance after 6 minutes. Calculate the percentage

inhibition and determine IC₅₀ values, with Trolox as standard [1].

Antidiabetic Activity Assays

α-Amylase Inhibition Assay: Prepare a solution of α-amylase (from Bacillus licheniformis) in 0.1 M

phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Pre-incubate 250 μL of enzyme solution with 250

μL of various concentrations of tricosane or CEEO at 37°C for 10 minutes. Add 250 μL of 1% starch

solution and incubate at 37°C for 15 minutes. Stop the reaction by adding 500 μL of DNS reagent

(3,5-dinitrosalicylic acid) and heating in a water bath at 85-90°C for 10 minutes. After cooling,

measure the absorbance at 540 nm. Calculate the percentage inhibition and IC₅₀ value, using acarbose

as positive control [1] [2].

α-Glucosidase Inhibition Assay: Prepare a solution of α-glucosidase (from Saccharomyces

cerevisiae) in 0.1 M phosphate buffer (pH 6.9). Pre-incubate 50 μL of enzyme solution with 100 μL of

various concentrations of tricosane or CEEO at 37°C for 10 minutes. Start the reaction by adding 50

μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (p-NPG) and incubate at 37°C for 30 minutes. Stop

the reaction by adding 2 mL of 0.1 M Na₂CO₃. Measure the absorbance at 405 nm. Calculate the

percentage inhibition and IC₅₀ value, using acarbose as reference standard [1] [2].

Dermatoprotective Activity Assays

Tyrosinase Inhibition Assay: Prepare a solution of mushroom tyrosinase (100 U/mL) in 0.1 M

phosphate buffer (pH 6.5). Pre-incubate 40 μL of enzyme solution with 80 μL of various

concentrations of tricosane or CEEO at 37°C for 10 minutes. Add 80 μL of 2.5 mM L-DOPA and

incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm. Calculate the percentage

inhibition of dopachrome formation and determine the IC₅₀ value, using kojic acid as positive control

[1] [2].

Elastase Inhibition Assay: Prepare a solution of porcine pancreatic elastase (0.5 U/mL) in 0.1 M

Tris-HCl buffer (pH 8.0). Pre-incubate 50 μL of enzyme solution with 50 μL of various concentrations

of tricosane or CEEO at 37°C for 15 minutes. Add 150 μL of 0.8 mM N-succinyl-Ala-Ala-Ala-p-
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nitroanilide dissolved in the same buffer and incubate at 37°C for 30 minutes. Measure the

absorbance at 410 nm. Calculate the percentage inhibition and determine the IC₅₀ value, using ursolic

acid as reference inhibitor [1].

Research Applications and Future Perspectives

The experimental data presented in these application notes demonstrate that tricosane from Centaurium

erythraea essential oil holds significant potential for various pharmaceutical and cosmeceutical

applications. The compound's antibacterial properties, particularly against Gram-positive bacteria, suggest

potential for development of novel antimicrobial agents to address the growing problem of antibiotic

resistance. Furthermore, its antidiabetic activity through inhibition of carbohydrate-digesting enzymes

indicates potential for managing postprandial hyperglycemia in diabetes.

The dermatoprotective effects of CEEO, for which menthol has been identified as a primary contributor,

combined with tricosane's activities, suggest promising applications in cosmetic formulations targeting

skin aging and hyperpigmentation. The concentration-dependent inhibition of tyrosinase and elastase

positions CEEO and its constituents as potential natural alternatives to synthetic skin care agents [1].

Future research should focus on:

Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying tricosane's
biological activities.

Synergistic Effects: Exploration of potential synergistic interactions between tricosane and other
CEEO components.

In Vivo Validation: Preclinical and clinical studies to confirm efficacy and safety in whole organism
models.

Formulation Development: Optimization of delivery systems to enhance bioavailability and stability.

The following diagram illustrates the experimental workflow for extraction, characterization, and bioactivity

assessment of tricosane from Centaurium erythraea:
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Conclusion

These application notes provide comprehensive protocols and experimental data for investigating tricosane

from Centaurium erythraea essential oil. The detailed methodologies for extraction, chemical

characterization, and bioactivity assessment offer researchers standardized approaches for studying this

promising natural compound. The significant biological activities demonstrated by tricosane, particularly
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its antibacterial and antidiabetic properties, highlight its potential for pharmaceutical development. Further

research following these protocols will contribute to validating traditional uses of Centaurium erythraea and

potentially lead to the development of novel natural product-based therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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